N-cycloheptyl-4-nitrobenzenesulfonamide
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Overview
Description
N-cycloheptyl-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . It is characterized by a cycloheptyl group attached to a 4-nitrobenzenesulfonamide moiety. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-nitrobenzenesulfonamide typically involves the reaction of cycloheptylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
the principles of organic synthesis and purification would apply similarly to those used in laboratory-scale preparations .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is N-cycloheptyl-4-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used, but generally result in the replacement of the sulfonamide nitrogen.
Scientific Research Applications
N-cycloheptyl-4-nitrobenzenesulfonamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-nitrobenzenesulfonamide is not well-documented. its effects are likely related to its ability to interact with biological molecules through its nitro and sulfonamide groups. These interactions can influence various molecular targets and pathways, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-nitrobenzenesulfonamide: Similar structure but with a cyclopropyl group instead of a cycloheptyl group.
N-cyclohexyl-4-nitrobenzenesulfonamide: Contains a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-4-nitrobenzenesulfonamide is unique due to its cycloheptyl group, which can impart different steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs. These differences can influence its reactivity and interactions with biological molecules, making it a valuable compound for research .
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-cycloheptyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O4S/c16-15(17)12-7-9-13(10-8-12)20(18,19)14-11-5-3-1-2-4-6-11/h7-11,14H,1-6H2 |
InChI Key |
LHYIYPTWWIELKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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